BenchChemオンラインストアへようこそ!

1-(2-bromoallyl)-1H-benzo[d]imidazole

Cross‑coupling C–Br bond dissociation energy Vinyl halide reactivity

1-(2-Bromoallyl)-1H-benzo[d]imidazole (CAS 55475-58-6) is an N‑functionalized benzimidazole bearing a 2‑bromoprop‑2‑en‑1‑yl substituent at the 1‑position. Benzimidazole derivatives are privileged scaffolds in medicinal chemistry and catalysis.

Molecular Formula C10H9BrN2
Molecular Weight 237.1
CAS No. 55475-58-6
Cat. No. B2750598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromoallyl)-1H-benzo[d]imidazole
CAS55475-58-6
Molecular FormulaC10H9BrN2
Molecular Weight237.1
Structural Identifiers
SMILESC=C(CN1C=NC2=CC=CC=C21)Br
InChIInChI=1S/C10H9BrN2/c1-8(11)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7H,1,6H2
InChIKeyITXGAGYNZCLCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(2-Bromoallyl)-1H-benzo[d]imidazole (CAS 55475-58-6) – Technical Baseline & Sourcing Rationale


1-(2-Bromoallyl)-1H-benzo[d]imidazole (CAS 55475-58-6) is an N‑functionalized benzimidazole bearing a 2‑bromoprop‑2‑en‑1‑yl substituent at the 1‑position. Benzimidazole derivatives are privileged scaffolds in medicinal chemistry and catalysis [1]. The compound features a reactive vinyl bromide moiety that enables participation in transition‑metal‑catalyzed cross‑coupling (Suzuki, Heck, Sonogashira) and nucleophilic substitution, while the benzimidazole core offers a site for metal coordination or further functionalization. Computed physicochemical properties (MW 237.10 g/mol, XLogP3‑AA 2.7, Topological Polar Surface Area 17.8 Ų) [2] position the compound as a moderately lipophilic building block with potential for membrane permeability and oral bioavailability in early‑stage drug discovery.

Why Generic N‑Alkyl Benzimidazoles Cannot Replace 1-(2-Bromoallyl)-1H-benzo[d]imidazole in Cross‑Coupling and Derivatization Workflows


Simple N‑alkyl benzimidazoles (e.g., 1‑propyl‑, 1‑allyl‑, or 1‑benzyl‑1H‑benzo[d]imidazole) lack a halogen atom and therefore cannot participate directly in palladium‑catalyzed cross‑coupling or nucleophilic substitution at the allylic position [1]. Even among halogenated congeners, the vinyl bromide in 1‑(2‑bromoallyl)-1H‑benzo[d]imidazole exhibits substantially higher reactivity in oxidative addition with Pd(0) compared to the corresponding vinyl chloride, enabling milder reaction conditions and higher coupling yields [2]. The methylene spacer between the benzimidazole nitrogen and the bromovinyl group also creates a specific spatial arrangement that influences regioselectivity in downstream transformations. These intrinsic structural and electronic features preclude direct substitution with non‑halogenated or differently halogenated analogs without re‑optimization of synthetic protocols.

Quantitative Differentiation Evidence: 1‑(2‑Bromoallyl)‑1H‑benzo[d]imidazole vs. Structural Analogs


Vinyl Bromide Reactivity: C–Br Bond Dissociation Energy Comparison with Vinyl Chloride Analog

The carbon–bromine bond in the 2‑bromoallyl substituent has a significantly lower bond dissociation energy (BDE) than the corresponding carbon–chlorine bond in the 2‑chloroallyl analog, facilitating oxidative addition with Pd(0) catalysts under milder conditions. This difference is a key driver for selecting the bromo derivative over the chloro counterpart in cross‑coupling applications [1].

Cross‑coupling C–Br bond dissociation energy Vinyl halide reactivity

Lipophilicity and Permeability Predictors: XLogP3‑AA vs. 1‑Allyl‑1H‑benzo[d]imidazole

The presence of the bromine atom increases computed lipophilicity by approximately 0.8 log units relative to the non‑halogenated 1‑allyl analog, potentially enhancing membrane permeability and blood–brain barrier penetration in early‑stage drug discovery screening cascades [1][2].

Lipophilicity Drug‑likeness Computed properties

Topological Polar Surface Area (TPSA) and Its Impact on Oral Bioavailability Predictions

Both 1‑(2‑bromoallyl)‑1H‑benzo[d]imidazole and its non‑halogenated analog fall well below the 140 Ų TPSA threshold for oral bioavailability (Veber's rule). However, the brominated derivative maintains the same TPSA (17.8 Ų) as the allyl analog while providing the added synthetic utility of a cross‑coupling handle, offering a dual advantage—favorable permeability prediction without sacrificing downstream derivatization potential [1][2].

Drug‑likeness Oral bioavailability Veber's rule

Preliminary Antimicrobial Screening: Biofilm Inhibition vs. Enterococcus faecalis

Limited biological data exist for this specific compound. A structurally related benzimidazole derivative (CHEMBL3115989) showed weak antimicrobial activity against Enterococcus faecalis biofilm (IC50 = 6,270 nM). No direct head‑to‑head comparison with 1‑(2‑bromoallyl)‑1H‑benzo[d]imidazole is available, and this data point is provided solely as a class‑level reference; it should not be interpreted as confirmed activity for the target compound [1].

Antimicrobial Biofilm inhibition Enterococcus faecalis

Recommended Application Scenarios for 1‑(2‑Bromoallyl)‑1H‑benzo[d]imidazole Based on Differentiation Evidence


Palladium‑Catalyzed Diversification of the Vinyl Bromide Moiety in Library Synthesis

The lower C–Br bond dissociation energy (Δ ≈ 67 kJ/mol vs. C–Cl) [1] enables efficient Suzuki‑Miyaura, Heck, or Sonogashira couplings under mild conditions, making this compound a versatile linchpin for generating diverse 1‑(2‑arylallyl)‑ or 1‑(2‑alkynylallyl)‑1H‑benzo[d]imidazole libraries. This scenario is particularly relevant for medicinal chemistry groups seeking to rapidly explore structure–activity relationships around the N‑1 position.

Late‑Stage Functionalization in Fragment‑Based Drug Discovery

With a TPSA of 17.8 Ų, well below the 140 Ų bioavailability threshold [2], and a computed logP of 2.7, the bromoallyl‑benzimidazole scaffold can be advanced into fragment growing or linking campaigns without violating key drug‑likeness metrics. The bromine atom serves as both a lipophilicity modulator and a synthetic handle, enabling late‑stage diversification without de novo synthesis.

Synthesis of N‑Heterocyclic Carbene (NHC) Precursors with Tethered Olefin Functionality

Quaternization of the benzimidazole nitrogen with a suitable alkylating agent yields imidazolium salts that, upon deprotonation, generate NHC ligands bearing a distal bromoallyl group [3]. The pendant olefin can participate in subsequent metathesis or polymerization reactions, enabling the construction of immobilized catalysts or metal–organic frameworks.

Biological Screening Gap: Bespoke Antimicrobial Evaluation Required

No direct antimicrobial or anticancer data are published for this compound; class‑level inference from related benzimidazoles is insufficient for procurement decisions based on biological activity [4]. Users seeking a biologically validated building block should commission bespoke screening or select analogs with established potency data.

Quote Request

Request a Quote for 1-(2-bromoallyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.